molecular formula C9H5Cl2FO2 B13727277 2,3-Dichloro-5-fluorocinnamic acid

2,3-Dichloro-5-fluorocinnamic acid

Cat. No.: B13727277
M. Wt: 235.04 g/mol
InChI Key: TZBCXUKHOMDAPJ-OWOJBTEDSA-N
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Description

2,3-Dichloro-5-fluorocinnamic acid is an organic compound with the molecular formula C9H5Cl2FO2 and a molecular weight of 235.04 g/mol It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-fluorocinnamic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.

Another method involves the use of fluorinated pyridines, which are synthesized through various routes, including the Umemoto reaction and the Balts-Schiemann reaction . These methods provide a versatile approach to introducing fluorine atoms into aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-fluorocinnamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), which is known for its high reduction potential and ability to mediate hydride transfer reactions.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: DDQ, under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ may yield quinone derivatives, while substitution reactions with amines may produce amide derivatives.

Scientific Research Applications

2,3-Dichloro-5-fluorocinnamic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have been studied for their antimicrobial and anticancer properties.

    Medicine: Research has shown that cinnamic acid derivatives, including this compound, exhibit antioxidant, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-fluorocinnamic acid involves its interaction with molecular targets and pathways within biological systems. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

2,3-Dichloro-5-fluorocinnamic acid can be compared with other cinnamic acid derivatives, such as:

    Cinnamic acid: The parent compound, which lacks the chlorine and fluorine substituents.

    3,4-Dichlorocinnamic acid: A similar compound with two chlorine atoms but no fluorine atom.

    5-Fluorocinnamic acid: A derivative with a single fluorine atom and no chlorine atoms.

The presence of both chlorine and fluorine atoms in this compound makes it unique and may enhance its biological activity compared to other derivatives .

Properties

Molecular Formula

C9H5Cl2FO2

Molecular Weight

235.04 g/mol

IUPAC Name

(E)-3-(2,3-dichloro-5-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Cl2FO2/c10-7-4-6(12)3-5(9(7)11)1-2-8(13)14/h1-4H,(H,13,14)/b2-1+

InChI Key

TZBCXUKHOMDAPJ-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/C(=O)O)Cl)Cl)F

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)Cl)Cl)F

Origin of Product

United States

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